6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate
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Overview
Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C18H12F2N2O4S and its molecular weight is 390.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to "[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate" have been synthesized and evaluated for their anticancer properties. For example, novel fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating their potential in cancer treatment research (Hammam et al., 2005).
Synthetic Methodologies and Molecular Derivatives
The synthesis of pyrimidine thione derivatives and their subsequent reactions to form various molecular structures indicate the versatility of this compound in creating a wide range of chemical entities. These synthetic pathways allow for the exploration of chemical space for potential biological activities. For instance, pyrimidine derivatives have been synthesized through reactions with aromatic aldehydes, leading to products with varied potential applications in medicinal chemistry and as intermediates for further chemical modifications (Erkin & Krutikov, 2011).
Antimicrobial Activities
Derivatives starting from related compounds have been investigated for their antimicrobial properties. The synthesis of thiopyrimidine and thiazolopyrimidine derivatives from 2,6-dibenzylidene-3-methylcyclohexanone and their antimicrobial activities showcase the potential use of these compounds in developing new antimicrobial agents (Hawas et al., 2012).
Antihypertensive Agents
The exploration of thiosemicarbazides, triazoles, and Schiff bases, derived from similar compounds, as antihypertensive α-blocking agents demonstrates the pharmaceutical application potential. The pharmacological screening of these compounds revealed good antihypertensive activity with low toxicity, indicating their potential in therapeutic applications (Abdel-Wahab et al., 2008).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate are currently unknown. The compound’s potential effects on these pathways and their downstream effects would be an important area of study for future research .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4S/c1-10-5-6-21-18(22-10)27-9-11-7-14(23)15(8-25-11)26-17(24)16-12(19)3-2-4-13(16)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAURCDLIBCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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